![molecular formula C14H8ClF3O2 B14113940 [1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)
[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is a complex organic compound that features a biphenyl core with a carboxylic acid group at the 4-position, a chlorine atom at the 4’-position, and a trifluoromethyl group at the 3’-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- typically involves multiple steps. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, followed by further processing steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and product purity.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4’-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylates, alcohols, or aldehydes.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of pesticides, herbicides, and other agricultural products .
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the biphenyl core provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-2’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-bromo-3’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(difluoromethyl)-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various applications .
属性
分子式 |
C14H8ClF3O2 |
|---|---|
分子量 |
300.66 g/mol |
IUPAC 名称 |
4-[4-chloro-3-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
InChI 键 |
BZTJADILCPGWHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


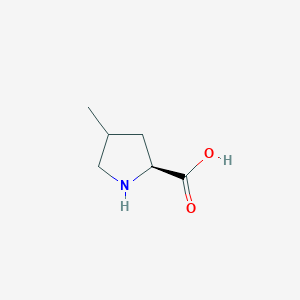
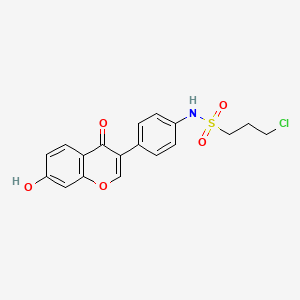
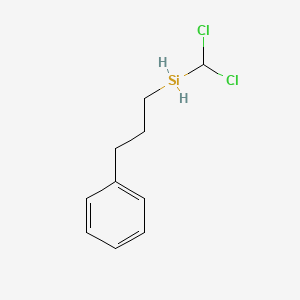


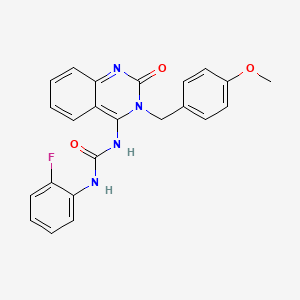
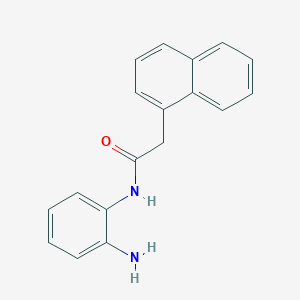
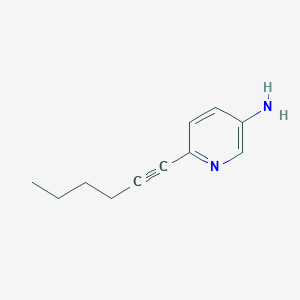
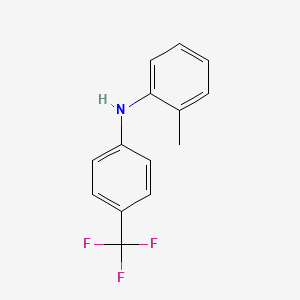
![Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-](/img/structure/B14113908.png)
![5-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14113910.png)

![3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)
![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)
